3-Benzyl-2-chloroquinoline
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Overview
Description
3-Benzyl-2-chloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a benzyl group at the third position and a chlorine atom at the second position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-chloroquinoline typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF and POCl3 or PCl5) upon heating . This method is commonly used to introduce formyl groups into aromatic compounds, leading to the formation of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and chlorination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-2-chloroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-chloroquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-4-methylquinoline
- 2-Chloroquinoline-3-carboxylic acid
Comparison: 3-Benzyl-2-chloroquinoline is unique due to the presence of the benzyl group at the third position, which enhances its lipophilicity and potential biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
110486-69-6 |
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Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-benzyl-2-chloroquinoline |
InChI |
InChI=1S/C16H12ClN/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)18-16/h1-9,11H,10H2 |
InChI Key |
NLILYHDGJZKAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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